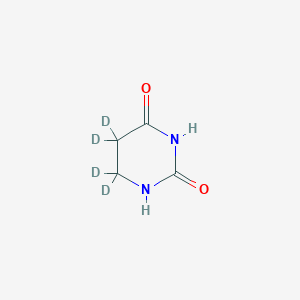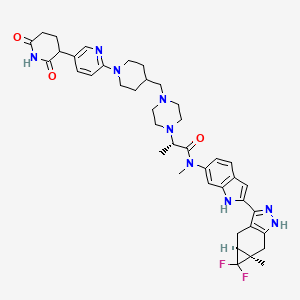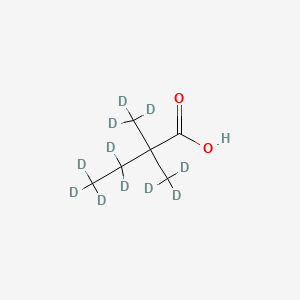![molecular formula C13H19BN2O4 B12396293 [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid](/img/structure/B12396293.png)
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound is known for its ability to form stable complexes with diols, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid typically involves the reaction of an appropriate amine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves the use of continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for the efficient synthesis of boronic acid derivatives with high throughput and minimal waste.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under mild conditions, making them suitable for a wide range of substrates.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, and substituted boronic acids. These products are valuable intermediates in organic synthesis and medicinal chemistry.
Applications De Recherche Scientifique
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the study of enzyme inhibition, particularly proteasome inhibitors.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment due to its ability to inhibit proteasome activity.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property allows it to inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s boronic acid moiety is particularly effective at forming reversible covalent bonds with serine and threonine residues in enzyme active sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the amino and oxo groups.
4-Phenylbutylboronic acid: Similar but with a different substituent on the boronic acid moiety.
Aminomethylboronic acid: Contains an amino group but lacks the phenyl and butanoyl groups.
Uniqueness
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid is unique due to its combination of functional groups, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective enzyme inhibition and complex formation with diols.
Propriétés
Formule moléculaire |
C13H19BN2O4 |
|---|---|
Poids moléculaire |
278.11 g/mol |
Nom IUPAC |
[(1S)-3-amino-3-oxo-1-(4-phenylbutanoylamino)propyl]boronic acid |
InChI |
InChI=1S/C13H19BN2O4/c15-12(17)9-11(14(19)20)16-13(18)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H2,15,17)(H,16,18)/t11-/m1/s1 |
Clé InChI |
ZOECZWCWNQKVEB-LLVKDONJSA-N |
SMILES isomérique |
B([C@@H](CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
SMILES canonique |
B(C(CC(=O)N)NC(=O)CCCC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)






![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)


![3,5-dichloro-N-[[13-(1-hydroxypropan-2-yl)-11,16-dimethyl-14-oxo-9-oxa-13,16-diazatetracyclo[13.7.0.02,7.017,22]docosa-1(15),2,4,6,17,19,21-heptaen-10-yl]methyl]-N-methylbenzamide](/img/structure/B12396278.png)

